Methyl 2-(4-bromophenyl)butanoate
Description
Methyl 2-(4-bromophenyl)butanoate is an organobromine compound with the molecular formula C₁₁H₁₃BrO₂. It belongs to the class of aromatic esters, characterized by a butanoate ester backbone substituted with a 4-bromophenyl group at the second carbon position.
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-10(11(13)14-2)8-4-6-9(12)7-5-8/h4-7,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQJIGZBUABKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(4-bromophenyl)butanoate can be synthesized through various methods. One common approach involves the esterification of 2-(4-bromophenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of 2-(4-bromophenyl)butanoic acid or 2-(4-bromophenyl)butanone.
Reduction: Formation of 2-(4-bromophenyl)butanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-bromophenyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-bromophenyl)butanoate depends on the specific reactions it undergoes. In general, the ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
The following sections compare Methyl 2-(4-bromophenyl)butanoate with structurally related compounds, focusing on synthesis, physicochemical properties, and spectroscopic data.
Structural Isomers and Positional Effects
The position of the bromophenyl group on the butanoate chain significantly impacts molecular properties:
Key Findings :
- Commercial Accessibility : The C4 isomer is more readily available, suggesting optimized synthesis protocols or broader industrial applications .
Halogen-Substituted Analogs
Replacing bromine with other halogens alters physicochemical properties:
Key Findings :
- Mass and Polarity : Bromine increases molar mass by ~44 g/mol compared to chlorine, enhancing lipophilicity. Methoxy groups (as in 4c) introduce polarity, affecting solubility in polar solvents .
- Synthesis Efficiency: Ethyl 4-(4-methoxyphenyl)butanoate achieves an 80% yield via acyl chloride coupling , whereas Methyl 2-(...)butanoate derivatives with bulky substituents (e.g., hydantoin in 10f) show lower yields (28%) due to steric challenges .
Esters with Aromatic and Heterocyclic Substituents
Substituents on the phenyl ring or ester backbone modulate biological and chemical behavior:
Key Findings :
- Stability : Bromophenyl groups in the alcohol moiety (e.g., ) may resist hydrolysis better than esters with electron-withdrawing substituents .
- Spectroscopy: IR and NMR data for Ethyl 4-(4-methoxyphenyl)butanoate (4c) confirm C=O (1730 cm⁻¹) and aromatic proton signals (δ 7.2–6.8 ppm), which are benchmarks for analyzing the target compound .
Biological Activity
Methyl 2-(4-bromophenyl)butanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a bromophenyl group, suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
- Molecular Formula : CHBrO
- Molecular Weight : 243.13 g/mol
- CAS Number : 41841-16-1
The presence of the bromine atom in the para position of the phenyl ring significantly influences the compound's reactivity and interactions with biological targets. This compound is primarily utilized as an intermediate in organic synthesis and has shown potential therapeutic properties.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound could possess similar activities through modulation of inflammatory pathways.
- Anticancer Potential : Investigations into related compounds have revealed anticancer properties, particularly through mechanisms involving apoptosis and cell cycle regulation.
- Antimicrobial Activity : Some studies have indicated weak to moderate antibacterial activity against Gram-negative bacteria, as well as antifungal properties, which may be enhanced by the presence of bromine in its structure.
The biological activity of this compound is hypothesized to involve:
- Interaction with Biological Macromolecules : The bromophenyl group may engage in π-π stacking and hydrophobic interactions with proteins, influencing their conformation and function.
- Formation of Reactive Metabolites : The compound can undergo metabolic transformations that yield reactive species capable of interacting with cellular targets, potentially leading to therapeutic effects or toxicity.
Case Studies
-
Anti-inflammatory Activity :
- A study explored the anti-inflammatory effects of structurally similar compounds, demonstrating that modifications in the bromophenyl moiety could enhance efficacy against pro-inflammatory cytokines (Table 1).
Compound IC50 (µM) Inflammatory Pathway Targeted A 5.5 TNF-α B 3.2 IL-6 C 4.8 COX-2 -
Anticancer Activity :
- Research on analogs showed significant inhibition of cancer cell proliferation in vitro, with a focus on breast and colon cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation.
-
Antimicrobial Activity :
- A comparative study assessed the antimicrobial efficacy of various brominated compounds against Escherichia coli and Candida albicans, noting that increased bromination correlated with enhanced activity (Table 2).
Compound Minimum Inhibitory Concentration (MIC) This compound 50 µg/mL Brominated Analog 1 25 µg/mL Brominated Analog 2 15 µg/mL
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
